2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Description

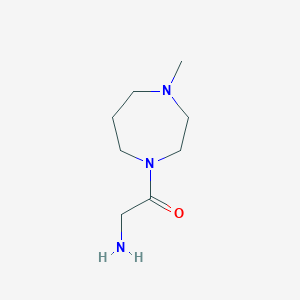

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10-3-2-4-11(6-5-10)8(12)7-9/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWLXOVBBIJLJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 4 Methyl 1,4 Diazepan 1 Yl Ethanone and Its Derivatives

Established Synthetic Pathways for the 1,4-Diazepan-1-yl Moiety

The formation of the seven-membered 1,4-diazepane ring is the foundational step in the synthesis. Various synthetic strategies have been developed to construct this heterocyclic system efficiently.

Several cyclization strategies are employed to form the diazepane ring, each offering distinct advantages. Intramolecular reactions are particularly common for forming this seven-membered heterocycle.

One effective method is the intramolecular cyclization of linear precursors. For instance, the intramolecular Fukuyama-Mitsunobu cyclization of N-nosyl diamino alcohols, derived from commercially available amino alcohols, has been successfully used. researchgate.net Another approach involves the intramolecular EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling of amino acids, which serves as a key step in forming the diazepane ring from enantiomerically pure starting materials. researchgate.net

Domino reactions provide a more atom-economical route. A notable example is a process starting from 1,2-diamines and alkyl 3-oxohex-5-enoates, which proceeds through the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization to yield the 1,4-diazepane structure. acs.org Additionally, palladium-catalyzed cyclization reactions have emerged as powerful tools for constructing cyclic compounds, including diazepine (B8756704) derivatives. mdpi.com

Multicomponent reactions (MCRs), such as the Ugi reaction, offer an alternative pathway. This approach can be followed by a deprotection step and subsequent cyclization to access diverse 1,4-benzodiazepine (B1214927) scaffolds, which are structurally related to diazepanes. researchgate.net

Table 1: Comparison of Cyclization Methodologies for Diazepane Ring Formation

| Cyclization Method | Key Reagents/Conditions | Starting Materials | Advantages |

|---|---|---|---|

| Intramolecular EDC Coupling | EDC | Amino acids | Utilizes chiral pool, good for diversification. researchgate.net |

| Fukuyama-Mitsunobu Cyclization | Mitsunobu reagents | N-nosyl diamino alcohol | Established method for chiral synthesis. researchgate.net |

| Domino (aza-Nazarov/aza-Michael) | Solvent-free conditions | 1,2-diamines, alkyl 3-oxohex-5-enoates | Atom-economical, uses simple starting materials. acs.org |

| Heteropolyacid Catalysis | Keggin-type heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) | Ketimine intermediates, aldehydes | High yields, short reaction times. nih.gov |

| Ugi MCR/Cyclization | Isocyanides, aldehydes, amines, carboxylic acids | Various components | High diversity, convergent synthesis. researchgate.net |

Once the 1,4-diazepane ring is formed, the methyl and ethanone (B97240) groups are introduced. The N-methylation is a common step in the synthesis of related diazepine structures like diazepam. This is often achieved through N-alkylation using reagents such as methyl iodide (CH₃I) in the presence of a base or with methyl triflate. nih.govstackexchange.com The base is crucial for deprotonating the amide or amine nitrogen, rendering it nucleophilic for the subsequent alkylation. stackexchange.com

The ethanone moiety, specifically the -(C=O)CH₂NH₂ group, is typically installed through acylation of the diazepane nitrogen. This can be achieved by reacting the N-methyl-1,4-diazepane intermediate with a protected 2-aminoacetyl chloride, such as N-Boc-glycyl chloride, followed by deprotection of the amino group. An alternative is the reaction with 2-bromoacetyl chloride, followed by nucleophilic substitution of the bromide with an amino group equivalent (e.g., using ammonia (B1221849) or an azide (B81097) followed by reduction).

Functionalization and Derivatization Strategies of the Amino and Ethanone Groups

The primary amino group and the ketone of the ethanone moiety are key handles for further derivatization, allowing for the creation of a library of compounds for research purposes. nih.govnih.gov

The primary amino group of 2-amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone is readily functionalized through amidation or acylation. These reactions involve treating the compound with acyl chlorides, carboxylic acids (using coupling agents), or anhydrides to form a new amide bond. organic-chemistry.org This is a fundamental transformation in organic chemistry for creating peptides and other complex molecules. researchgate.net The choice of acylating agent allows for the introduction of a wide variety of substituents. For instance, coupling with N-Boc protected amino acids followed by deprotection can be used to elongate the chain. doi.org

Reductive amination is a versatile method for modifying both the primary amino group and the ketone functionality. wikipedia.org This reaction converts a carbonyl group into an amine via an intermediate imine. masterorganicchemistry.com

Functionalization of the Amino Group : The primary amino group can be alkylated by reacting it with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This approach avoids the over-alkylation problems often associated with direct alkylation using alkyl halides. masterorganicchemistry.com

Functionalization of the Ethanone Group : While less common for this specific compound, the ketone of the ethanone group could theoretically react with a primary or secondary amine to form an enamine or imine, which could then be involved in further reactions. More commonly, the ketone could be reduced to a secondary alcohol, providing another point for derivatization.

Intramolecular reductive amination is also a powerful strategy used in the synthesis of the diazepane ring itself, where an amino group and a ketone within the same molecule react to form the cyclic structure upon reduction. doi.orgnih.gov

Optimization of Reaction Conditions and Yields for Research Scale Production

Optimizing reaction conditions is critical for improving yields and purity, especially for research-scale production where material availability can be limited. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reactant stoichiometry. researchgate.net

For heterocycle synthesis, screening different catalysts is common. For example, in the synthesis of diazepines using heteropolyacids, it was found that substituting molybdenum atoms with vanadium atoms in the catalyst structure decreased reaction times and increased product yields. nih.gov The catalyst loading is also fine-tuned; often, only a small percentage is needed to drive the reaction forward effectively. nih.gov

Solvent choice can significantly impact reaction outcomes. Studies on related benzodiazepine (B76468) syntheses have shown that co-solvent systems, such as CH₂Cl₂/HFIP, can dramatically improve yields. nih.gov Furthermore, adjusting the concentration of reactants can also lead to higher efficiency. nih.gov

Temperature and reaction time (or residence time in flow chemistry) are interdependent variables that are carefully controlled. In the development of a continuous flow synthesis for diazepam, conditions were rapidly screened, revealing optimal temperatures for different stages of the reaction to maximize yield and purity within a short timeframe. frontiersin.org The pH of the reaction medium is another crucial factor, particularly in reactions involving amines or in enzyme-catalyzed processes. mdpi.com

Table 2: Parameters for Optimization in Diazepane Synthesis

| Parameter | Variable | Example from Literature | Rationale |

|---|---|---|---|

| Catalyst | Type and Loading | H₅PMo₁₀V₂O₄₀ > H₃PMo₁₂O₄₀ | Catalyst composition affects acidity and redox properties, influencing reaction rate and yield. nih.gov |

| Solvent | Polarity, Co-solvents | CH₂Cl₂/HFIP co-solvent system | Improves solubility of intermediates and can stabilize transition states, boosting yield. nih.gov |

| Temperature | Reaction Temperature | 0°C for N-acylation, 60°C for cyclization | Different steps in a sequence may have different optimal temperatures to maximize conversion and minimize side products. frontiersin.org |

| Concentration | Molar ratio of reactants | Optimization of base and reactant equivalents | Ensures complete conversion and can suppress side reactions. nih.govfrontiersin.org |

| pH | Acidity/Basicity of medium | Control of pH for enzymatic or base-catalyzed steps | Affects the protonation state of reactants and catalysts, which is critical for their reactivity. mdpi.com |

By systematically adjusting these parameters, synthetic routes can be refined to provide reliable and efficient access to this compound for further chemical and biological studies.

Stereoselective Synthesis Approaches for Chiral Analogs

The creation of chiral analogs of this compound can be approached through several strategic methodologies. These strategies primarily focus on either incorporating chirality into the 1,4-diazepane ring itself or on the stereoselective introduction of the 2-aminoethanone side chain. The most prominent of these approaches include chiral pool synthesis, asymmetric catalysis, and the use of chiral auxiliaries.

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. In the context of synthesizing chiral 1,4-diazepane derivatives, α-amino acids are exemplary chiral building blocks. nih.govresearchgate.net This approach involves the construction of the diazepine ring from a chiral amino acid, thereby embedding chirality into the core structure of the molecule from the outset.

The general synthetic sequence often commences with the N-alkylation of a chosen enantiopure amino acid, followed by a series of transformations to build the seven-membered ring. For instance, an N-protected amino acid can be coupled with a suitable amine-containing fragment, followed by intramolecular cyclization to form the chiral 1,4-diazepan-one scaffold. Subsequent reduction of the amide functionality and further derivatization can then lead to the desired chiral 1,4-diazepane. The final step would involve the acylation of the chiral diazepine with a protected 2-aminoacetyl group, followed by deprotection to yield the target chiral analog. The stereochemical integrity of the final product is directly inherited from the starting amino acid.

A variety of natural and unnatural amino acids can be employed in this strategy, allowing for the synthesis of a diverse library of chiral 1,4-diazepane analogs with different substituents and stereochemical configurations.

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of chiral 1,4-diazepanes and their precursors. This approach relies on the use of a small amount of a chiral catalyst to induce a high degree of stereoselectivity in a chemical transformation. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of related heterocyclic compounds.

One notable example is the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.gov This method allows for the enantioselective introduction of substituents at a specific position on the diazepine ring, creating a chiral center with high enantiomeric excess (ee). The use of chiral phosphine (B1218219) ligands is crucial for achieving high levels of stereocontrol in these reactions. nih.gov The resulting enantioenriched diazepanones can then be further functionalized to introduce the desired 2-amino-1-ethanone side chain.

The table below summarizes representative results from a study on the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones, demonstrating the high yields and enantioselectivities achievable with this method. nih.gov

| Entry | Allylic Electrophile | Yield (%) | ee (%) |

| 1 | Allyl acetate | >99 | 92 |

| 2 | Cinnamyl acetate | 95 | 95 |

| 3 | Geranyl acetate | 88 | 90 |

| 4 | (E)-Hex-2-en-1-yl acetate | 91 | 93 |

Data adapted from related studies on analogous systems.

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has also emerged as a valuable tool in asymmetric synthesis. Chiral catalysts derived from cinchona alkaloids or ureas have been shown to be effective in promoting enantioselective reactions for the formation of heterocyclic rings. nih.gov These catalysts can activate substrates through the formation of non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of the reaction.

A more advanced and conceptually intriguing approach is the "memory of chirality" strategy. This method is particularly relevant for systems like 1,4-benzodiazepin-2-ones, which are structurally related to 1,4-diazepanes. nih.govvt.edu In this strategy, the chirality of a starting material is temporarily stored in a reactive intermediate as a conformational preference, which then directs the stereochemistry of the subsequent bond formation, even after the original stereocenter has been destroyed.

For example, a 1,4-benzodiazepin-2-one derived from an (S)-amino acid can be deprotonated to form an achiral enolate intermediate. However, this enolate can retain a chiral conformation in solution, which then directs the approach of an electrophile from a specific face, leading to the formation of a new stereocenter with high enantioselectivity. nih.gov This approach provides a unique pathway to previously challenging "quaternary" 1,4-benzodiazepin-2-ones and could potentially be adapted for the synthesis of chiral analogs of this compound.

The following table presents data from a study on the enantioselective alkylation of 1,4-benzodiazepin-2-ones via memory of chirality, showcasing the high enantiomeric excesses that can be achieved. nih.gov

| Starting Amino Acid | Electrophile | Yield (%) | ee (%) |

| (S)-Alanine | Methyl iodide | 85 | 99 |

| (S)-Phenylalanine | Benzyl bromide | 92 | 98 |

| (S)-Alanine | Allyl bromide | 88 | 97 |

| (S)-Phenylalanine | Ethyl iodide | 90 | 96 |

Data adapted from related studies on analogous systems.

In addition to building the chiral diazepine ring from scratch, it is also possible to introduce chirality by coupling the pre-formed 1,4-diazepane with a chiral building block. For instance, a stereoselective synthesis of a chiral α-amino ketone precursor could be performed first. rsc.orgnih.gov This chiral fragment could then be coupled with 1-methyl-1,4-diazepane to furnish the final chiral product.

Alternatively, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction. After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product. This is a well-established and versatile strategy in asymmetric synthesis.

Rational Design of Analog Libraries Based on the Core Scaffold

The rational design of analog libraries originating from the this compound core is a strategic approach aimed at optimizing ligand-receptor interactions. This process involves the synthesis of a diverse set of related compounds to systematically probe the chemical space around the core scaffold. The goal is to identify modifications that enhance binding affinity and selectivity for the target receptor, in this case, the muscarinic M1 receptor. nih.gov

The insights gained from these libraries are crucial for constructing detailed SAR models. These models, in turn, guide the subsequent rounds of design and synthesis, creating a feedback loop that progressively refines the pharmacological profile of the lead compounds. The ultimate aim is to develop a ligand with high potency and selectivity for the M1 receptor, minimizing off-target effects.

A representative, albeit generalized, approach to the design of such an analog library is depicted in the table below, showcasing hypothetical modifications to the core scaffold for SAR exploration.

| Compound ID | R1 (at Amino Group) | R2 (at N4 of Diazepane) | Rationale for Modification |

| Core Scaffold | -H | -CH3 | Baseline compound |

| Analog A-1 | -CH3 | -CH3 | Investigate effect of N-methylation of the amino group |

| Analog A-2 | -C2H5 | -CH3 | Explore impact of increased alkyl chain length at the amino group |

| Analog B-1 | -H | -C2H5 | Study the effect of a larger alkyl group on the diazepane ring |

| Analog B-2 | -H | -Cyclopropyl | Introduce steric bulk and rigidity at the diazepane nitrogen |

| Analog C-1 | -Acetyl | -CH3 | Assess the influence of an amide functionality |

| Analog C-2 | -Benzoyl | -CH3 | Explore the impact of a larger aromatic substituent |

Positional and Substituent Effects on Ligand-Target Interactions

The positional and substituent effects on the interactions of this compound analogs with their target are critical determinants of their biological activity. Even minor alterations to the chemical structure can lead to significant changes in binding affinity and functional activity.

For instance, in related heterocyclic systems like 1,4-benzodiazepines, the presence and position of substituents on the aromatic rings have been shown to dramatically influence receptor affinity and selectivity. researchgate.net Similarly, for analogs of the present compound, modifications to the 1,4-diazepane ring are expected to have a profound impact. The introduction of substituents on the carbon atoms of the diazepane ring can alter its conformational flexibility and the spatial orientation of the side chains, thereby affecting how the ligand fits into the receptor's binding site.

The nature of the substituent is also of paramount importance. For example, introducing electron-withdrawing or electron-donating groups can modify the electronic distribution within the molecule, which can in turn affect electrostatic interactions with the receptor. The size and lipophilicity of the substituent are also key factors. Larger, more lipophilic groups may engage in favorable hydrophobic interactions within the binding pocket, potentially increasing potency. However, excessive steric bulk can also lead to steric clashes, resulting in a loss of affinity.

A study on 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines, which are also muscarinic agonists, demonstrated a U-shaped relationship between the length of an alkoxy side chain and receptor affinity, indicating an optimal chain length for binding. nih.gov This highlights the delicate balance of substituent properties required for optimal ligand-receptor interactions.

The following table provides a hypothetical illustration of how different substituents at a specific position on the diazepane ring could influence M1 receptor affinity.

| Analog ID | Substituent at C6 of Diazepane Ring | Hypothetical M1 Affinity (Ki, nM) | Postulated Interaction |

| Analog D-1 | -H | 150 | Baseline |

| Analog D-2 | -CH3 | 80 | Favorable hydrophobic interaction |

| Analog D-3 | -OH | 200 | Potential for hydrogen bonding, but may increase polarity unfavorably |

| Analog D-4 | -F | 120 | Modest electronic effect |

| Analog D-5 | -Phenyl | 300 | Steric hindrance within the binding pocket |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of a ligand is a critical factor in its ability to be recognized by and bind to its biological target. For flexible molecules like this compound and its analogs, which possess a seven-membered diazepane ring, multiple low-energy conformations can exist in solution. However, it is often a single, specific "bioactive conformation" that is responsible for the interaction with the receptor.

Conformational analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists has revealed that these molecules can adopt unexpected low-energy conformations, such as a twist-boat ring conformation, which may be stabilized by intramolecular interactions. nih.gov It is plausible that analogs of this compound also adopt preferred conformations that are crucial for their activity. The diazepine ring in related 1,4-benzodiazepines is known to exist in an equilibrium of two chiral conformers, and the receptor often shows a preference for one over the other. nih.govresearchgate.net

The substituents on the diazepane ring and its side chains can significantly influence the conformational equilibrium. For example, bulky substituents may favor conformations that minimize steric strain, while polar groups might be involved in intramolecular hydrogen bonding that stabilizes a particular conformer. Understanding the preferred conformations and their energy barriers is therefore essential for rational drug design. Computational modeling, NMR spectroscopy, and X-ray crystallography are powerful tools used to study the conformational preferences of such molecules and to gain insights into the bioactive conformation. nih.gov

The ability of a ligand to adopt the correct conformation to fit into the receptor's binding site is a key aspect of molecular recognition. The receptor itself is not a rigid entity and can undergo conformational changes upon ligand binding, a concept known as "induced fit." A successful ligand is one that can readily adopt a conformation that is complementary to the binding site of the receptor, leading to a stable ligand-receptor complex.

Development of Structure-Activity Hypotheses

Based on the data gathered from the synthesis and biological evaluation of analog libraries, researchers can formulate structure-activity hypotheses. These hypotheses are predictive models that attempt to explain how different structural features of a molecule contribute to its biological activity.

For the this compound scaffold, a working hypothesis for M1 antagonist activity might include the following points:

A basic nitrogen atom is essential for activity: The terminal amino group, likely in its protonated form, is crucial for forming a key ionic interaction with an acidic residue (e.g., aspartate) in the orthosteric binding site of the muscarinic receptor.

The 1,4-diazepane ring acts as a central scaffold: This ring system positions the key interacting groups in the correct spatial orientation for binding. Its conformational flexibility allows for an induced fit to the receptor.

The N-methyl group on the diazepane ring contributes to potency and selectivity: This group may be involved in hydrophobic interactions within a specific sub-pocket of the M1 receptor. Varying the size of this alkyl group can probe the dimensions of this pocket.

The ethanone linker provides optimal spacing: The two-carbon linker between the amino group and the diazepane ring is likely of optimal length to bridge two important interaction points within the receptor binding site.

These hypotheses are not static and are continuously refined as more data becomes available. For example, the discovery of a particularly potent analog with a novel substituent would necessitate a revision of the hypothesis to account for the new observation. The iterative process of hypothesis generation, testing through the synthesis of new analogs, and refinement of the hypothesis is the engine of medicinal chemistry that drives the development of new and improved drugs.

Contextualization Within Current Chemical Biology and Drug Discovery Research Paradigms

The compound 2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone, by virtue of its constituent chemical motifs, is well-positioned within contemporary research paradigms in chemical biology and drug discovery. The modular nature of its synthesis, combining a privileged scaffold with versatile functional groups, aligns with modern strategies for the creation of diverse compound libraries for high-throughput screening.

The presence of the 1,4-diazepane ring suggests potential applications in areas where this scaffold has proven effective, such as in the development of CNS-active agents or novel therapeutics targeting specific enzymes or receptors. nih.govnih.govnih.gov The aminoethanone portion of the molecule provides sites for further chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This is a key consideration in lead optimization, a critical phase in the drug discovery pipeline.

The study of such compounds contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the substituents on the diazepane ring or the aminoethanone side chain, researchers can probe the molecular interactions that govern biological activity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry.

Investigation of Molecular Mechanisms and Biological Target Interactions

Identification of Potential Protein and Enzyme Targets through Research

Currently, there is no published research identifying the specific protein or enzyme targets of 2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone. The scientific literature lacks studies that have screened this compound against panels of biological targets to determine its binding profile and potential pharmacological effects.

Kinase Inhibition Profiling (e.g., CDK9)

There are no available studies on the kinase inhibition profile of this compound. Specifically, no data has been published regarding its activity as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9) or any other protein kinases. While other molecules containing a diazepane structure have been investigated as kinase inhibitors, this specific compound has not been characterized in this regard.

Receptor Binding Studies (e.g., 5-HT3R, Adenosine A1, NOP)

No receptor binding studies for this compound have been reported in the scientific literature. Consequently, its affinity for receptors such as the 5-HT3 receptor (5-HT3R), the Adenosine A1 receptor, or the Nociceptin/Orphanin FQ (NOP) receptor remains unknown.

Modulation of Signal Transduction Pathways

Due to the absence of identified biological targets, there is no information on whether this compound modulates any intracellular signal transduction pathways. Research into its effects on cellular signaling cascades has not been published.

Elucidation of Binding Modes and Interaction Sites

There is no information available regarding the binding modes or specific molecular interaction sites of this compound with any biological target. Structural biology studies, such as X-ray crystallography or NMR spectroscopy, which are used to determine these interactions, have not been conducted or published for this compound.

Cellular Pathway Analysis in Model Systems

No studies have been published that analyze the effects of this compound on cellular pathways in any model systems. Research using cell-based assays to investigate the biological consequences of target engagement by this compound is not available in the public domain.

Computational Chemistry and Theoretical Modeling of 2 Amino 1 4 Methyl 1,4 Diazepan 1 Yl Ethanone and Its Analogs

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as a 1,4-diazepane derivative, and its protein target at the atomic level.

Research on analogs, particularly 1,4-benzodiazepines, frequently involves docking these compounds into the binding sites of various receptors to elucidate their mechanism of action. researchgate.net For instance, studies have successfully docked benzodiazepine (B76468) derivatives into the GABA-A receptor, a key target for anxiolytic and anticonvulsant drugs. nih.govmdpi.com These docking simulations help identify crucial amino acid residues and the types of interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. researchgate.netnih.gov

In a typical molecular docking study of a 1,4-diazepane analog, the seven-membered ring's conformation is a critical factor influencing how the ligand fits into the binding pocket. researchgate.net The results of these simulations are often quantified by a scoring function, which estimates the binding affinity. Lower scores generally indicate more favorable binding. These predictions guide the design of new analogs with improved affinity and selectivity for their intended target. unar.ac.id For example, docking studies on sigma receptor (σR) ligands based on the diazepane scaffold have revealed strong interactions within the active site, guiding the development of compounds with high affinity. nih.govnih.gov

| Analog Class | Target Protein | Key Interacting Residues | Predicted Interaction Types | Reference |

|---|---|---|---|---|

| 1,4-Benzodiazepine (B1214927) | GABA-A Receptor | Tyr97, Tyr205, Phe200 | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |

| 1,4-Benzodiazepine | Cholecystokinin Receptor 1 (CCK1R) | Residues 6.51, 6.52, 7.39 | Not specified | nih.gov |

| Diazepane-based Ligand | Sigma-1 Receptor (σ1R) | Not specified | Strong interaction with active site | nih.gov |

| 1,3,4-Oxadiazole Derivative | Estrogen Receptor (ER) | ASP351, THR347, TRP383 | Hydrogen Bonding, Short Contact Binding | ekb.eg |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of molecular systems. mdpi.com For flexible molecules like 2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone, which contains a seven-membered diazepane ring, MD simulations are essential for exploring the vast conformational space. nih.govnih.govarxiv.org

The 1,4-diazepane ring can adopt various conformations, such as twisted-chair and boat forms, and the energetic barriers between these states can be investigated using MD. researchgate.netmdpi.com These simulations can reveal the most stable conformations of the isolated molecule in solution and how its conformation changes upon binding to a protein target. researchgate.net

When applied to ligand-protein complexes, MD simulations are used to assess the stability of the docked pose. nih.gov By monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the predicted binding mode is stable. mdpi.com Furthermore, MD simulations can reveal the role of water molecules in the binding site and provide a more accurate estimation of binding free energies through methods like MM-PBSA and MM-GBSA. mdpi.comnih.gov Studies on diazepane-based sigma receptor ligands have used MD simulations to confirm a strong and stable interaction with the receptor's active site, validating the docking predictions. nih.govnih.gov

| System | Simulation Time | Key Metric | Finding | Reference |

|---|---|---|---|---|

| Diazepane-based σ1R Ligand-Protein Complex | Not specified | Ligand RMSD | A major conformational change was observed for one compound, while another remained stable (< 0.4 nm). | nih.gov |

| 1,4-Benzodiazepines with 2-Hydroxypropyl-β-cyclodextrin | Not specified | Binding Free Energy | All drugs exhibited negative binding free energies, indicating thermodynamic favorability. Van der Waals energy was the primary contributor. | nih.gov |

| 1,4-Diazepane Ring Inversion | Not specified | Transition State Energy | Calculations identified multiple reaction paths for the ring inversion process. | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods provide a fundamental understanding of a molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties.

For this compound and its analogs, DFT calculations can determine a range of important parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps identify sites prone to electrophilic or nucleophilic attack. This information is valuable for predicting how the molecule will interact with its biological target. Quantum chemical calculations have also been used to study the inversion barriers of the diazepine (B8756704) ring, providing insight into its conformational dynamics at a quantum level. researchgate.net

| Compound | HOMO-LUMO Gap (ΔEgap) | Chemical Hardness (η) | Significance | Reference |

|---|---|---|---|---|

| Clonazepam (CLZ) | Highest | Highest | Lower chemical reactivity | nih.gov |

| Nitrazepam (NZP) | Intermediate | Intermediate | Intermediate chemical reactivity | nih.gov |

| Diazepam (DZM) | Lower | Lower | Higher chemical reactivity | nih.gov |

| Chlordiazepoxide (CDP) | Lowest | Lowest | Highest chemical reactivity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogs of this compound, QSAR models are powerful tools for predicting the activity of newly designed molecules and for optimizing lead compounds. chemisgroup.us

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule, including physicochemical, steric, electronic, and topological properties. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to develop an equation that correlates a selection of these descriptors with the experimentally measured biological activity. nih.gov

A robust QSAR model must be statistically validated to ensure its predictive power. mdpi.comnih.gov Once validated, the model can be used to predict the activity of compounds that have not yet been synthesized. This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. herts.ac.uk QSAR studies on benzodiazepine derivatives have successfully identified key structural features that influence their binding affinity to receptors, providing a clear path for design optimization. nih.gov

| Model Type | Key Descriptors | Statistical Parameters | Interpretation | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | Hydrogen bond donor, polarizability, surface tension, stretch energy, torsion energy, topological diameter | R² = 0.96, Q² = 0.93 | The model shows a strong correlation between the selected descriptors and the inhibitory activity against GlyT1. | mdpi.com |

Pharmacophore Modeling and Virtual Screening in Research

Pharmacophore modeling is a cornerstone of modern drug discovery that focuses on identifying the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net A pharmacophore represents the 3D arrangement of these features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For a series of active 1,4-diazepane analogs, a pharmacophore model can be generated either based on the structures of the active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). nih.gov This model serves as a 3D query for virtual screening, a process where large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore. nih.govspringernature.comfip.org

Virtual screening is a highly efficient method for identifying novel chemical scaffolds that may possess the desired biological activity. nih.govfrontiersin.org The hits from a pharmacophore-based screen can then be further evaluated using other computational methods like molecular docking and MD simulations before being selected for experimental testing. researchgate.net This hierarchical approach streamlines the drug discovery process, increasing the likelihood of finding potent and novel lead compounds. herts.ac.ukunina.it

| Feature Type | Abbreviation | Description | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | A group capable of accepting a hydrogen bond (e.g., carbonyl oxygen, amine nitrogen). | nih.gov |

| Hydrogen Bond Donor | HBD | A group capable of donating a hydrogen bond (e.g., hydroxyl group, amine hydrogen). | nih.gov |

| Hydrophobic Area | H | A non-polar region of the molecule (e.g., an alkyl or aryl group). | nih.gov |

| Aromatic Ring | AR | A planar, cyclic, conjugated system (e.g., a phenyl ring). | researchgate.net |

| Positive/Negative Ionizable | PI/NI | A group that can carry a formal positive or negative charge at physiological pH. | researchgate.net |

Analytical Characterization Methodologies in Chemical Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of compounds like 2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR would be employed.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons of the methyl group, the methylene (B1212753) groups of the diazepane ring, the methylene group adjacent to the carbonyl, and the amino group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal adjacent proton-proton couplings.

¹³C NMR: This technique provides information about the different carbon environments within the molecule. The expected ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the carbons of the diazepane ring, the methyl carbon, and the methylene carbon attached to the amino group.

A hypothetical table of expected NMR shifts is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170-175 |

| CH₂ (adjacent to C=O) | ~3.2-3.5 | ~50-55 |

| CH₂ (diazepane ring) | ~2.5-3.0 | ~45-60 |

| N-CH₃ | ~2.3 | ~40-45 |

| NH₂ | Variable (broad singlet) | - |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its molecular formula (C₈H₁₇N₃O). The mass spectrum would also show characteristic fragmentation patterns that can help to confirm the structure. The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ would be a key feature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from any impurities or byproducts from a chemical synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed. In this method, a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid) would be used. The purity of the compound would be determined by the presence of a single major peak in the chromatogram. The retention time of this peak would be a characteristic feature of the compound under the specific chromatographic conditions.

A data table summarizing a hypothetical HPLC method is provided below.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Advanced Analytical Approaches for Complex Mixture Analysis

In instances where this compound is present in a complex matrix, such as in a biological sample or an environmental sample, more advanced analytical techniques are required.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for the analysis of complex mixtures. LC-MS allows for the separation of the components of the mixture by HPLC, followed by their detection and identification by mass spectrometry. This technique would be invaluable for identifying and quantifying this compound in complex samples, even at very low concentrations.

Tandem Mass Spectrometry (MS/MS): For even greater selectivity and structural information, tandem mass spectrometry can be employed. In an LC-MS/MS experiment, the molecular ion of this compound would be selected and fragmented, and the resulting fragment ions would be detected. This provides a unique fragmentation pattern that is highly specific to the compound, allowing for its unambiguous identification in complex mixtures.

Preclinical Research Models for Investigating the Biological Roles of 2 Amino 1 4 Methyl 1,4 Diazepan 1 Yl Ethanone Derivatives

In Vitro Cell-Based Assay Systems for Functional Studies (e.g., enzyme activity, cellular proliferation)

Cell-based assays are fundamental in the initial screening and functional characterization of 2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone derivatives. These systems allow for the assessment of a compound's effects on cellular processes such as proliferation, viability, and specific signaling pathways in a controlled environment.

Derivatives incorporating the 1,4-diazepane scaffold have been evaluated for their antiproliferative activities against various cancer cell lines. For instance, a series of 4-aryl-thieno doi.orgnih.govdiazepin-2-one derivatives demonstrated potent antiproliferative effects on the A375P melanoma and U937 hematopoietic cell lines. nih.gov Similarly, a quinoline derivative featuring a 4-methyl-1,4-diazepan-1-yl moiety, specifically 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, showed significant anti-viability activity against HCT15 (colon) and MD-MBA-231 (breast) tumor cell lines. arabjchem.org The antiproliferative activity of another derivative, 1-(4-(3-((5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)phenyl)-1,4-diazepan-1-yl)ethanone, was assessed using the MTT assay. acs.org

Beyond cancer, cell-based systems have been employed to study the role of diazepane derivatives in immunology. The LFA-1/ICAM-1 assay, a cell-based system, has been instrumental in evaluating 1,4-diazepane-2-ones as antagonists of the lymphocyte function-associated antigen-1 (LFA-1). doi.org This interaction is crucial for T-cell activation and proliferation, and its blockade by these derivatives highlights their potential as immunomodulatory agents. doi.org

| Derivative Class | Cell Line(s) | Assay Type | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 4-Aryl-thieno doi.orgnih.govdiazepin-2-one | A375P (Melanoma), U937 (Hematopoietic) | Antiproliferative Assay | Potent inhibition of cell proliferation | nih.gov |

| Quinoline-diazepane | HCT-15 (Colon), MD-MBA-231 (Breast) | Anti-viability Assay | Inhibition of cell viability | arabjchem.org |

| Pyrimidinyl-diazepane | Not specified | MTT Assay | Antiproliferative activity | acs.org |

| 1,4-Diazepane-2-one | Leukocytes | LFA-1/ICAM-1 Adhesion Assay | Antagonism of LFA-1/ICAM-1 interaction, inhibition of T-cell activation | doi.org |

Enzyme Inhibition and Activation Studies in Biochemical Assays

Biochemical assays using purified enzymes are critical for determining the direct interaction of this compound derivatives with their molecular targets. These assays provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50), and can help elucidate the mechanism of inhibition. nih.gov

Derivatives containing the diazepane core have been identified as inhibitors of several key enzyme families. A compound identified as 1-(1,4-Diazepan-1-yl)ethanone acts as a competitive inhibitor of tyrosine kinases, showing selectivity for the IGF-1 receptor at low concentrations. biosynth.com In the context of cancer, various diazepane derivatives have been investigated as kinase inhibitors. One potent derivative, 1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(4-(2-oxo-2,3-dihydro-1H-thieno [3,4-b] doi.orgnih.govdiazepin-4-yl)phenyl)urea, was found to be a highly potent inhibitor of multiple protein kinases, including FMS kinase, with an IC50 value of 3.73 nM. nih.gov Another derivative, 1-(4-(3-((5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)phenyl)-1,4-diazepan-1-yl)ethanone, was identified as a highly active inhibitor of Cyclin-Dependent Kinase 9 (CDK9). acs.org

The 1,4-diazepane moiety is also a feature in compounds targeting epigenetic enzymes. The quinoline derivative 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine is a selective and potent inhibitor of EZH2, a histone methyltransferase, with an IC50 value of 1.2 μM. arabjchem.org Furthermore, the 1-methyl-1,4-diazepane structure has been incorporated into the design of dual inhibitors targeting both the histone methyltransferase G9a and histone deacetylases (HDACs). oncotarget.com

| Derivative/Compound | Target Enzyme | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| 1,4-Diazepane-2-one derivatives (e.g., 18e) | LFA-1 (Integrin) | 70 nM | doi.org |

| 1-(1,4-Diazepan-1-yl)ethanone | Tyrosine Kinases (e.g., IGF-1 receptor) | Inhibition at low concentrations | biosynth.com |

| 1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(4-(2-oxo-2,3-dihydro-1H-thieno [3,4-b] doi.orgnih.govdiazepin-4-yl)phenyl)urea | FMS Kinase | 3.73 nM | nih.gov |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 μM | arabjchem.org |

| 1-(4-(3-((5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)phenyl)-1,4-diazepan-1-yl)ethanone | CDK9 | Not specified | acs.org |

| Hybrid molecules containing 1-methyl-1,4-diazepane | G9a and HDACs | Dual inhibition activity | oncotarget.com |

Use of Isolated Biological Systems for Mechanistic Probes

To dissect the precise molecular interactions of these compounds, researchers utilize isolated biological systems. These models, which can include purified receptors, enzymes, or other proteins, allow for a detailed examination of binding events and their functional consequences, free from the complexities of a cellular environment.

A key example is the use of biochemical assays to probe the mechanism of LFA-1 antagonism by 1,4-diazepane-2-ones. doi.org These assays directly measure the inhibition of the LFA-1/ICAM-1 protein-protein interaction, confirming that the compounds act by blocking this specific molecular engagement. doi.org This approach provides direct evidence of the mechanism of action. Similarly, radioligand binding assays performed in CHO cells that stably express endothelin receptors have been used to document the ability of benzo doi.orgnih.govdiazepin-2-one derivatives to compete with endothelin-1 for its receptors. researchgate.net Such studies are crucial for confirming that a compound engages its intended target and for characterizing its binding affinity.

Development of Animal Models for Investigating Molecular Target Engagement and Mechanistic Exploration

Animal models represent the final stage of preclinical research, offering a systemic context to evaluate the physiological effects and therapeutic potential of drug candidates. These models are indispensable for exploring how the molecular activities observed in vitro translate to a whole-organism response.

Derivatives of the diazepane scaffold have been tested in various animal models. For example, novel benzo[e] doi.orgnih.govdiazepin-2-one derivatives, designed as endothelin receptor antagonists, were administered orally to Dahl salt-sensitive rats, an animal model for hypertension. researchgate.net In this model, several compounds were shown to efficiently reduce arterial blood pressure, demonstrating in vivo efficacy and target engagement. researchgate.net The efficacy of one derivative, rac-39au, was reported to be superior to that of a reference compound in this specific animal model. researchgate.net

Furthermore, the knowledge gained from in vitro studies on LFA-1 antagonists has been contextualized by prior research in animal models. Blockade of the integrin LFA-1 has demonstrated efficacy in animal models of inflammation and autoimmune diseases, including arthritis and transplant rejection. doi.org This provides a strong rationale for developing 1,4-diazepane-2-one LFA-1 antagonists and predicts their potential therapeutic utility in relevant disease models.

Future Directions and Advanced Research Frontiers

Development of Novel Synthetic Methodologies for Diazepane Scaffolds

The future of diazepane-based research is intrinsically linked to the innovation of synthetic strategies that offer efficiency, diversity, and access to novel chemical space. While traditional multi-step syntheses have been foundational, contemporary research is focused on developing more streamlined and powerful methodologies.

A significant area of advancement lies in the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like diazepanes in a single step from three or more starting materials. researchgate.net The Ugi four-component reaction (Ugi-4CR), for instance, has been effectively employed to generate diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov This approach, often part of an Ugi-deprotection-cyclization (UDC) strategy, accelerates access to libraries of diazepine (B8756704) derivatives by introducing multiple points of diversity from readily available starting materials. nih.govnih.gov These methods are not only efficient but also enable the exploration of unprecedented chemical structures that are inaccessible through conventional means. nih.gov

Furthermore, researchers are exploring domino processes and one-pot syntheses that combine multiple transformations without isolating intermediates, enhancing both step- and atom-economy. researchgate.net The use of microwave irradiation is also gaining traction as it can significantly reduce reaction times and improve yields in the synthesis of diazepine derivatives. researchgate.netresearchgate.net These advanced synthetic tools are crucial for building libraries of compounds around the "2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone" core for further biological evaluation.

Table 1: Modern Synthetic Methodologies for Diazepane Scaffolds

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single synthetic operation to form the final product, incorporating substantial parts of all starting materials. | High efficiency, atom economy, rapid generation of molecular diversity, access to complex scaffolds. | researchgate.netnih.gov |

| Ugi-Deprotection-Cyclization (UDC) | A strategy utilizing the Ugi four-component reaction followed by the removal of a protecting group and subsequent intramolecular cyclization to form the diazepine ring. | Convergent synthesis, introduces multiple points of diversity, suitable for library synthesis. | nih.govnih.gov |

| Domino Processes | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step, all conducted in a single pot. | Step- and atom-economical, reduces purification steps, efficient construction of complex ring systems. | researchgate.net |

| Microwave-Assisted Synthesis | The application of microwave irradiation to heat chemical reactions. | Dramatically reduced reaction times, improved yields, enhanced reaction selectivity. | researchgate.netresearchgate.net |

Integration with High-Throughput Screening in Academic Settings

The establishment of high-throughput screening (HTS) facilities within academic institutions has revolutionized the process of identifying new biologically active molecules. nih.gov These centers provide the necessary infrastructure—including robotic automation, high-sensitivity plate readers, and high-content imaging systems—to test vast libraries of compounds against biological targets rapidly. cuanschutz.edu

For a compound like "this compound" and its derivatives, academic HTS platforms offer an ideal environment for unbiased discovery. Once novel synthetic methodologies generate a diverse library of diazepane analogues, these compounds can be screened against a wide array of biological assays. This could involve biochemical assays to identify enzyme inhibitors or cellular assays to find modulators of specific signaling pathways. cuanschutz.edu

The goals of academic HTS are multifaceted, encompassing not only traditional drug discovery but also chemical genetics, where small molecules are used to perturb biological systems and uncover new biological functions. nih.gov The integration of diazepane libraries into these screening workflows can lead to the identification of novel lead compounds for therapeutic development and powerful tool compounds for basic research. The development of high-throughput analytical methods, such as Direct Analysis in Real Time tandem mass spectrometry (DART-MS/MS) for related compounds like diazepam, further streamlines the process from screening to pharmacokinetic studies. nih.gov

Application as a Chemical Probe for Understanding Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in cells and organisms. The diazepane scaffold, with its conformational flexibility and capacity for diverse substitutions, is an excellent starting point for the development of such probes. uwaterloo.ca

Research has already demonstrated the potential of diazepane derivatives to modulate a range of biological targets. For example, specific derivatives are being investigated as:

Inhibitors of Amyloid-β (Aβ) Aggregation: A library of 1,4-diazepane derivatives was synthesized and evaluated for its ability to inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease. uwaterloo.ca

Sigma Receptor (σR) Ligands: Diazepane-containing compounds have been developed as high-affinity ligands for sigma receptors, which are implicated in various neurodegenerative disorders. nih.gov

Bromodomain Inhibitors: The diazepine scaffold has recently emerged as a template for potent inhibitors of bromodomains, proteins that recognize acetylated lysine (B10760008) residues and are key regulators of gene transcription in diseases like cancer. nih.gov

By systematically modifying the "this compound" structure, researchers can develop potent and selective chemical probes. These probes would be invaluable tools for dissecting the roles of specific proteins in complex biological processes, validating new drug targets, and ultimately paving the way for novel therapeutic strategies.

Exploration of New Modalities and Research Applications for the Diazepane Scaffold

The versatility of the diazepane scaffold continues to open doors to new research areas and therapeutic modalities beyond its traditional applications. Its unique three-dimensional structure makes it well-suited for targeting challenging protein-protein interactions (PPIs), which are often characterized by large and flat binding surfaces that are difficult for conventional small molecules to address. nih.gov For instance, 1,4-thienodiazepine-2,5-diones have shown promise as antagonists of the p53-Mdm2 interaction, a critical target in cancer therapy. nih.gov

Emerging applications for diazepane-based compounds are also being explored in other fields:

Enzyme Inhibition: Diazepine-based structures have been reported as inhibitors for enzymes such as farnesyltransferases and mitogen-activated protein kinases, indicating a broad potential for targeting various enzyme classes. nih.gov

Nuclear Medicine: Novel N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines have been synthesized as hexadentate chelators with the potential to bind radiometals like Gallium-68, suggesting applications in the development of new radiotracers for medical imaging. nih.gov

Cardiovascular Agents: Certain acetamide (B32628) derivatives containing a diazepane moiety have been synthesized and evaluated as positive inotropic agents for potential use in treating heart failure. nih.gov

The ongoing exploration of the diazepane scaffold is a testament to its privileged status in medicinal chemistry. Future research will likely uncover new biological activities, leading to the development of innovative therapeutics and research tools that address a wide range of human diseases.

Table 2: Investigated Biological Targets and Applications of the Diazepane Scaffold

| Biological Target/Process | Potential Therapeutic Application | Reference |

|---|---|---|

| Amyloid-β (Aβ) Aggregation | Alzheimer's Disease | uwaterloo.ca |

| Sigma Receptors (σR) | Neurodegenerative Disorders | nih.gov |

| Bromodomains | Cancer, Inflammation | nih.gov |

| Protein-Protein Interactions (p53-Mdm2) | Cancer | nih.govnih.gov |

| Farnesyltransferase (FTase) | Cancer | nih.gov |

| Mitogen-Activated Protein Kinase (MK2) | Inflammatory Diseases | nih.gov |

| Radiometal Chelation | Nuclear Medicine / Imaging | nih.gov |

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone?

Methodological Answer:

A robust synthetic route involves alkylation of a precursor amine with a halogenated ketone, followed by deprotection. For example, alkylating agents like 2-bromo-1-(4-methoxyphenyl)ethanone can react with 4-methyl-1,4-diazepane under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, BBr₃ in dichloromethane (DCM) effectively removes protecting groups like methoxy or benzyl groups. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Intermediate characterization by TLC and mass spectrometry (MS) is critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm), methyl groups on the diazepane ring (δ ~1.2–1.5 ppm), and NH₂ groups (δ ~5.3–7.3 ppm, depending on solvent). DMSO-d₆ is preferred for observing exchangeable protons .

- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 282 [M+1]⁺) and fragmentation patterns to confirm the backbone structure .

- IR Spectroscopy : Stretching vibrations for C=O (~1650–1750 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹) aid in functional group identification .

Intermediate: How can thermal stability and decomposition pathways be analyzed?

Methodological Answer:

Pyrolysis-GC/MS is ideal for studying thermal degradation. Heat the compound in a controlled environment (e.g., 250–400°C under inert gas), and analyze volatile products via GC/MS. For instance, brominated analogs like bk-2C-B produce halogenated aromatic fragments (e.g., 4-bromo-2,5-dimethoxyphenyl derivatives), which inform decomposition mechanisms. Compare results with reference libraries (e.g., NIST) for identification .

Advanced: How can molecular docking studies be designed to evaluate biological interactions?

Methodological Answer:

- Protein Preparation : Use Schrödinger Suite to refine PDB structures (e.g., HDAC8/MS-344 complex). Add missing residues, optimize hydrogen bonds, and assign protonation states at pH 7.4.

- Ligand Preparation : Generate 3D conformers of the compound using LigPrep, enumerating tautomers and ionization states.

- Docking : Employ GLIDE with standard precision (SP) or extra precision (XP) modes. Validate docking poses via MM-GBSA scoring and visual inspection of binding pockets (e.g., hydrogen bonds with catalytic residues) .

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer:

- Refinement : Use SHELXL for small-molecule refinement. Input experimental data (Fo²), apply restraints for bond lengths/angles, and validate via R-factor convergence (target R1 < 5%).

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for ring conformation) and computational geometry optimization (DFT at B3LYP/6-31G* level). Address outliers in displacement parameters (ADPs) with TWIN or BASF commands for twinned crystals .

Intermediate: What are key considerations for ensuring compound stability during storage?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas (Ar/N₂). Avoid moisture (use desiccants) and light exposure.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC-UV. Degradation products (e.g., oxidized diazepane rings) indicate susceptibility to hydrolysis or photolysis .

Advanced: How does the compound compare to structural analogs in pharmacological studies?

Methodological Answer:

- SAR Analysis : Compare with analogs like 2-(4-methyl-1,4-diazepan-1-yl)ethanamine (CAS 39270-45-6). Test binding affinity via radioligand assays (e.g., Ki values for GPCRs) and functional activity (cAMP accumulation).

- Computational Comparison : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to evaluate conformational flexibility and solvent accessibility of the amino-ketone moiety .

Advanced: What computational approaches validate conformational stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate vibrational frequencies to confirm minima (no imaginary frequencies).

- MD Simulations : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze RMSD (<2 Å) and hydrogen bond persistence between the amino group and ketone oxygen .

Intermediate: How to optimize reaction yields in diazepane ring functionalization?

Methodological Answer:

- Catalysis : Use Pd/C or Raney Ni for hydrogenation of nitro intermediates to amines.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the diazepane nitrogen.

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C) for alkylation steps, improving yields by 15–20% .

Advanced: How to address discrepancies in NMR and crystallographic data?

Methodological Answer:

- Dynamic Effects : Use VT-NMR (variable temperature) to identify conformational exchange broadening (e.g., ring puckering).

- DFT-NMR Correlation : Calculate chemical shifts (GIAO method) and compare with experimental data. Deviations >0.5 ppm suggest crystallographic packing effects or solvate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.